molecular formula C22H20N2O3 B2981457 3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-07-8

3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2981457
CAS No.: 883956-07-8
M. Wt: 360.413
InChI Key: RCZAXKCJRFFKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromeno ring fused with a pyrimidine ring, with additional butyl and p-tolyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxycoumarin with an appropriate aldehyde to form a chromeno intermediate. This intermediate is then reacted with a suitable amine and a pyrimidine precursor under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the butyl and p-tolyl groups may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-butyl-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-3-4-13-24-20(15-11-9-14(2)10-12-15)23-21-18(22(24)26)19(25)16-7-5-6-8-17(16)27-21/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZAXKCJRFFKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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